(4-tert-Butylcyclohexyl)acetaldehyde
Overview
Description
(4-tert-Butylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C12H22O. It is a derivative of cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring, and an acetaldehyde group is attached to the cyclohexyl ring. This compound is known for its applications in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylcyclohexyl)acetaldehyde typically involves the following steps:
Friedel-Crafts Alkylation: Isobutylene reacts with phenol to form 4-tert-butylphenol.
Catalytic Hydrogenation: 4-tert-butylphenol undergoes catalytic hydrogenation to produce 4-tert-butylcyclohexanol. The choice of catalyst (Raney nickel or rhodium-carbon) determines the cis or trans isomer ratio.
Oxidation: 4-tert-butylcyclohexanol is oxidized to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-tert-Butylcyclohexyl)acetic acid.
Reduction: It can be reduced to form (4-tert-Butylcyclohexyl)methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: (4-tert-Butylcyclohexyl)acetic acid
Reduction: (4-tert-Butylcyclohexyl)methanol
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
(4-tert-Butylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (4-tert-Butylcyclohexyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4-tert-Butylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde group.
4-tert-Butylcyclohexyl acetate: Similar structure but with an acetate group instead of an aldehyde group.
Uniqueness
(4-tert-Butylcyclohexyl)acetaldehyde is unique due to its specific combination of a tert-butyl group and an aldehyde group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, especially in the fragrance industry.
Properties
IUPAC Name |
2-(4-tert-butylcyclohexyl)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h9-11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVFCPSWQQHEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616596 | |
Record name | (4-tert-Butylcyclohexyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88166-21-6 | |
Record name | (4-tert-Butylcyclohexyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.